2-(4-(Methoxycarbonyl)phenoxy)acetic acid
Overview
Description
2-(4-(Methoxycarbonyl)phenoxy)acetic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a methoxycarbonyl group attached to a phenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid typically involves the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxycarbonyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(Methoxycarbonyl)phenoxy)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. The phenoxyacetic acid moiety may also play a role in the compound’s overall biological activity by interacting with various pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenylacetic acid
- 4-Carboxymethylbenzoic acid methyl ester
- 2-(4-(Methoxycarbonyl)phenyl)-2,2-difluoroacetic acid
Uniqueness
2-(4-(Methoxycarbonyl)phenoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a methoxycarbonyl group and a phenoxyacetic acid moiety allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-methoxycarbonylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFPZVJGGGBAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90812-66-1 | |
Record name | 4-(Carboxymethoxy)-benzoic acid 1-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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